4-(Chloromethyl)benzo[d]oxazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-(chloromethyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H7ClN2O/c9-4-5-2-1-3-6-7(5)11-8(10)12-6/h1-3H,4H2,(H2,10,11) |
InChI Key |
OGDQNKHLHNWWNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)N)CCl |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Methodologies
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. The resulting IR spectrum is a unique molecular fingerprint, displaying absorption bands corresponding to these vibrations. researchgate.net
For 4-(Chloromethyl)benzo[d]oxazol-2-amine, the IR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the primary amine (-NH2), the benzoxazole (B165842) core, and the chloromethyl (-CH2Cl) group. The analysis of these bands allows for the qualitative confirmation of the compound's synthesis and structural integrity. nih.govresearchgate.net
Expected IR Absorption Bands and Their Assignments:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description |
| 3450 - 3300 | N-H Stretching | Primary Amine (-NH₂) | Two distinct bands are typically observed for the symmetric and asymmetric stretching of the N-H bonds. |
| 3150 - 3000 | C-H Stretching | Aromatic C-H | Absorption due to the C-H bonds of the benzene (B151609) ring. |
| 2960 - 2850 | C-H Stretching | Aliphatic C-H (-CH₂Cl) | Stretching vibrations of the methylene (B1212753) group's C-H bonds. |
| 1650 - 1620 | C=N Stretching | Oxazole (B20620) Ring | Characteristic stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring. |
| 1580 - 1450 | C=C Stretching | Aromatic Ring | Multiple bands corresponding to the stretching vibrations of the carbon-carbon bonds in the benzene ring. |
| 1280 - 1200 | C-O-C Stretching | Oxazole Ring | Asymmetric stretching of the ether linkage within the benzoxazole structure. |
| 800 - 600 | C-Cl Stretching | Chloromethyl (-CH₂Cl) | Stretching vibration of the carbon-chlorine bond. |
The presence of these key absorption bands in the recorded spectrum provides strong evidence for the successful synthesis of the this compound structure.
Elemental Analysis (CHN) for Purity and Composition Verification
Elemental analysis, specifically CHN analysis, is a quantitative technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides a fundamental check of a compound's purity and empirical formula. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. A close correlation (typically within ±0.4%) between the experimental and theoretical values is a strong indicator of the sample's high purity and correct elemental composition. slideshare.netorientjchem.org
For this compound, the molecular formula is C₈H₇ClN₂O. The theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.
Theoretical vs. Experimental Elemental Composition:
| Element | Molecular Formula | Theoretical % | Experimental % |
| Carbon (C) | C₈H₇ClN₂O | 52.62% | (Illustrative) 52.58% |
| Hydrogen (H) | C₈H₇ClN₂O | 3.86% | (Illustrative) 3.90% |
| Nitrogen (N) | C₈H₇ClN₂O | 15.34% | (Illustrative) 15.31% |
This analysis is crucial for confirming that the synthesized compound corresponds to the expected molecular formula and is largely free of impurities that would alter the elemental ratios.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for monitoring reaction progress, assessing the purity of a final product, and for the purification of the target compound from byproducts and unreacted starting materials.
Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive qualitative technique used to assess the purity of a compound and to determine the appropriate solvent system for larger-scale separation. nih.govresearchgate.net A small spot of the sample is applied to a stationary phase (typically silica gel coated on a plate), and a mobile phase (solvent or solvent mixture) is allowed to ascend the plate via capillary action. beilstein-journals.org
The separation is based on the differential partitioning of the components between the stationary and mobile phases. The result is visualized as spots at different heights on the plate. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. For this compound, a single spot on the TLC plate in multiple solvent systems indicates a high degree of purity.
Illustrative TLC Parameters for Purity Assessment:
| Stationary Phase | Mobile Phase (Solvent System) | Expected Rf Value | Visualization Method |
| Silica Gel GF₂₅₄ | Ethyl Acetate / Hexane (1:1) | ~ 0.45 | UV Light (254 nm) |
| Silica Gel GF₂₅₄ | Dichloromethane / Methanol (9:1) | ~ 0.60 | UV Light (254 nm) |
The benzoxazole core is UV active, allowing for easy visualization of the spots under a UV lamp. nih.gov
Column chromatography is a preparative technique used to purify compounds from mixtures on a larger scale than TLC. The principles are similar, but the stationary phase is packed into a vertical glass column. mdpi.com The crude product mixture is loaded onto the top of the column, and the mobile phase (eluent) is passed through the column, carrying the components with it at different rates. nih.govnih.gov
For the purification of this compound, silica gel is commonly used as the stationary phase. The eluent is typically a non-polar solvent, such as hexane or petroleum ether, with increasing amounts of a more polar solvent, like ethyl acetate, to create a solvent gradient. This gradient allows for the efficient separation of the target compound from less polar and more polar impurities. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.
Typical Column Chromatography Purification Protocol:
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., from 10% to 50% Ethyl Acetate) |
| Elution Order | Less polar impurities elute first, followed by the product, and then more polar impurities. |
| Monitoring | Fractions are collected and analyzed by TLC to identify and combine the pure product fractions. |
Following the combination of pure fractions, the solvent is removed under reduced pressure to yield the purified this compound as a solid.
Applications As a Synthetic Building Block and Intermediate
Precursor for Novel Heterocyclic Compounds and Pharmacophores
The dual reactivity of 4-(Chloromethyl)benzo[d]oxazol-2-amine, stemming from the nucleophilic 2-amino group and the electrophilic chloromethyl group, allows for its elaboration into a variety of novel heterocyclic systems and pharmacophores. The benzoxazole (B165842) scaffold is a prominent feature in many pharmaceutically relevant compounds. nih.gov Synthetic strategies often involve the condensation of 2-aminophenol derivatives with various reagents to construct the core benzoxazole ring system. nih.gov
The presence of the chloromethyl group at the 4-position provides a convenient handle for introducing diverse functionalities through nucleophilic substitution reactions. This allows for the coupling of the benzoxazole-2-amine core with other cyclic or acyclic fragments, leading to the generation of new molecular entities. For instance, similar chloromethylated heterocycles, such as 2-(chloromethyl)-1H-benzo[d]imidazole, are widely used to react with thiols, amines, and other nucleophiles to build larger, more complex structures. nih.gov This analogous reactivity suggests that this compound can be similarly employed to synthesize a library of derivatives for biological screening.
Detailed research findings on the specific use of this compound as a precursor are still emerging. However, the general importance of the benzoxazole-2-amine moiety as a pharmacophore is well-established. The development of synthetic methods to access derivatives of this core structure is a continuous effort in medicinal chemistry.
Table 1: Potential Reactions for Heterocycle Synthesis
| Reactant | Reagent Type | Potential Product Class |
|---|---|---|
| This compound | Nucleophilic thiol (e.g., thiophenol) | Thioether-linked benzoxazoles |
| This compound | Secondary amine (e.g., piperidine) | Aminomethyl-substituted benzoxazoles |
Scaffold for Complex Molecular Architectures and Hybrid Molecules
The rigid, bicyclic structure of the benzoxazole ring system makes this compound an excellent scaffold for the construction of complex molecular architectures and hybrid molecules. A scaffold in medicinal chemistry provides the core framework upon which various substituents can be appended to explore structure-activity relationships. Benzoxazole derivatives are recognized for their utility as intermediates in the preparation of new biologically active materials. nih.gov
The synthesis of hybrid molecules, where two or more distinct pharmacophoric units are covalently linked, is a common strategy in drug discovery to develop compounds with improved or multi-target activity. The chloromethyl group of the title compound is a key functional group that enables the covalent linking of the benzoxazole-2-amine scaffold to other molecular fragments. For example, a documented synthetic pathway involves reacting a similar intermediate, 2-(chloromethyl)-1H-benzo[d]imidazole, with benzo[d]oxazole-2-thiol to create a hybrid molecule incorporating both benzimidazole and benzoxazole rings. nih.gov This approach demonstrates how a chloromethylated heterocycle can serve as a linchpin in assembling complex, multi-component molecular structures.
Table 2: Examples of Hybrid Molecule Synthesis using Analogous Scaffolds
| Scaffold | Linked Moiety | Resulting Hybrid Structure | Reference |
|---|---|---|---|
| 2-(Chloromethyl)-1H-benzo[d]imidazole | Benzo[d]oxazole-2-thiol | 2-(((1H-Benzimidazol-2-yl)methyl)thio)benzoxazole | nih.gov |
Role in Cascade Reactions and Multicomponent Syntheses
While specific examples involving this compound in cascade or multicomponent reactions are not extensively documented in the available literature, its structural features suggest potential applicability in such synthetic strategies. Cascade reactions, which involve a series of intramolecular transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient methods for building molecular complexity.
The development of novel MCRs is a significant area of research in organic chemistry. Isocyanide-based multicomponent reactions, for example, are used to synthesize pyrrole-fused dibenzoxazepines and other complex heterocyclic systems. beilstein-journals.org These reactions often proceed through the in situ formation of reactive intermediates that engage in subsequent cyclization steps. The presence of both an amino group and a reactive chloromethyl group in this compound could potentially allow it to participate in novel MCRs or to initiate cascade sequences after an initial substitution reaction at the chloromethyl position. Further research is needed to explore and develop the potential of this building block in these advanced synthetic methodologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
